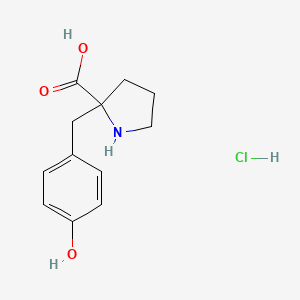

2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a proline-derived compound featuring a pyrrolidine ring substituted at the C2 position with a 4-hydroxybenzyl group and a carboxylic acid moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is structurally analogous to other benzyl-substituted pyrrolidine derivatives, which are often explored for their bioactive properties, including antimicrobial, antiviral, and enzyme-inhibitory activities .

The hydroxyl group at the para position of the benzyl substituent distinguishes this compound from halogenated, nitro-, or cyano-substituted analogs.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-13-12;/h2-5,13-14H,1,6-8H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOJIABDFCTNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the 4-Hydroxybenzyl Group: This step involves the alkylation of the pyrrolidine ring with a 4-hydroxybenzyl halide under basic conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products

Oxidation: Formation of 4-benzoylpyrrolidine-2-carboxylic acid.

Reduction: Formation of 2-(4-hydroxybenzyl)pyrrolidine-2-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis:

This compound serves as a crucial building block in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). The incorporation of 2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride facilitates the efficient assembly of complex peptide chains by providing a stable scaffold for the attachment of amino acids. This is essential for producing peptides with specific biological activities, which can be further explored in therapeutic contexts .

Drug Development

Peptide-Based Therapeutics:

The compound plays a pivotal role in the pharmaceutical industry, especially in the development of peptide-based therapeutics. Research indicates that it can be modified to target specific biological pathways, enhancing the efficacy of drugs designed to interact with particular receptors or enzymes. For instance, studies have shown that derivatives of this compound exhibit promising activity against various disease models, including cancer and metabolic disorders .

Case Study: PD-L1 Inhibition

A recent study focused on the design and synthesis of small molecular inhibitors targeting PD-L1, a protein involved in immune evasion by tumors. The incorporation of similar pyrrolidine derivatives demonstrated significant binding affinity and biological activity, suggesting that modifications based on this compound could lead to novel therapeutic agents for cancer immunotherapy .

Bioconjugation Techniques

Enhancing Drug Delivery:

In bioconjugation applications, this compound is utilized to facilitate the attachment of biomolecules to drugs or imaging agents. This process enhances the targeting capabilities and overall efficacy of therapeutic agents. For example, conjugating this compound with antibodies or other targeting moieties can improve the specificity of drug delivery systems, particularly in oncology and targeted therapy .

Neuroscience Research

Investigating Neuropeptides:

The compound is also significant in neuroscience research, particularly in studies related to neuropeptides. Researchers use it to explore the roles of peptides in neurological functions and disorders. Its structural properties allow for interactions with neuropeptide receptors, making it a valuable tool for understanding mechanisms underlying neurological diseases such as Alzheimer's and Parkinson's .

Antimicrobial Activity

Potential Against Resistant Strains:

Research has indicated that derivatives of pyrrolidine-2-carboxylic acid exhibit antimicrobial properties against resistant bacterial strains. For instance, compounds structurally related to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens. This highlights its potential as a scaffold for developing new antimicrobial agents .

Therapeutic Applications

Inhibition of Metalloproteases:

The compound has been identified as an effective inhibitor of metalloproteases, which are implicated in various diseases including cancer and cardiovascular disorders. By inhibiting these enzymes, this compound could contribute to therapeutic strategies aimed at treating conditions associated with excessive metalloprotease activity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The hydroxyl group in the target compound likely increases aqueous solubility compared to halogenated derivatives (e.g., 4-I, 4-Br) . Nitro- and cyano-substituted analogs exhibit higher polarity but may suffer from reduced membrane permeability .

Biological Activity: Halogenated derivatives (e.g., 2,4-dichloro) are often associated with antimicrobial properties due to increased lipophilicity and membrane interaction .

Synthetic Accessibility :

Biological Activity

2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-hydroxybenzyl group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₃ClN₂O₃, and it is classified as an amino acid derivative.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell signaling.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function.

- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antioxidant Properties : A study demonstrated that derivatives with similar structures exhibited IC50 values for antioxidant activity significantly lower than those of conventional antioxidants, suggesting enhanced efficacy in scavenging free radicals .

- Antimicrobial Testing : In vitro assays showed that related compounds had zones of inhibition ranging from 9 to 20 mm against various pathogens, indicating strong antimicrobial properties .

- Cytotoxicity Assays : Research on structurally related compounds revealed significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. What computational tools are suitable for predicting collision cross-section (CCS) values in ion mobility spectrometry (IMS)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.